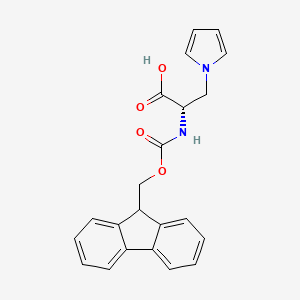

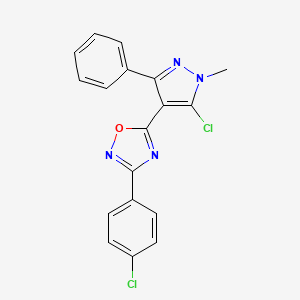

![molecular formula C12H11ClN6 B2598461 1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610279-50-0](/img/structure/B2598461.png)

1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C12H11ClN6 . It is a type of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been of significant interest for the medicinal chemistry community .

Synthesis Analysis

Pyrimidines, including pyrazolo[3,4-d]pyrimidines, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described in the literature . For instance, Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs .Molecular Structure Analysis

The molecular structure of 1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine can be analyzed based on its molecular formula C12H11ClN6 . The compound is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines, including 1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine, can undergo various chemical reactions. For example, they can be used in the synthesis of novel CDK2 inhibitors .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The versatility of "1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine" is demonstrated in its application in synthesizing a wide range of heterocyclic compounds. For instance, it serves as a precursor in the preparation of tricyclic and tetracyclic systems containing a bridgehead nitrogen atom, such as [1,2,4]Triazolo[3′,4′:3,2]pyrazolo[3,4-d]pyrimidines and tetrazolo[1′,5′:1,5]pyrazolo[3,4-d]pyrimidines. These compounds exhibit various biological activities, making them of interest in medicinal chemistry (Golec, Scrowston, & Dunleavy, 1992). Similarly, another study described a pathway for synthesizing pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines starting from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, highlighting the compound's utility in creating tricyclic pyrazolo derivatives (Davoodnia, Zhiani, & Tavakoli-Hoseini, 2008).

Antimicrobial and Antitumor Activities

Research has also explored the antimicrobial and antitumor potential of derivatives of "1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine". One study synthesized novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives and evaluated their antimicrobial activities. Some of these compounds showed promising antibacterial and antifungal properties, with compound 9a exhibiting significant antibacterial efficiency (Ali, 2009). Another study focused on the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidines for their antitumor activity, where specific derivatives exhibited potent activity against various cancer cell lines, underscoring the therapeutic potential of these compounds (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Enzyme Inhibition

Furthermore, derivatives of "1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine" have been investigated for their potential as enzyme inhibitors. A notable application is in the synthesis of xanthine oxidase inhibitors, a class of compounds that can treat conditions like gout by reducing uric acid production. A study reported the synthesis of 3-substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones, showcasing a new class of potent xanthine oxidase inhibitors (Nagamatsu, Fujita, & Endo, 2000).

Future Directions

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . Future research may focus on the development of new pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents .

properties

IUPAC Name |

[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN6/c13-9-3-1-8(2-4-9)6-19-12-10(5-17-19)11(18-14)15-7-16-12/h1-5,7H,6,14H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXNRAPPJBFRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=NC=NC(=C3C=N2)NN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

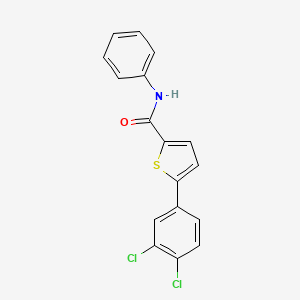

![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)

![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)

![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)

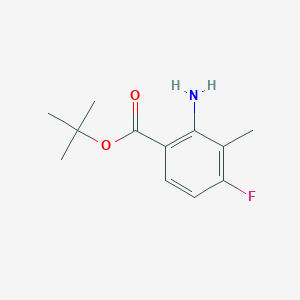

![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)

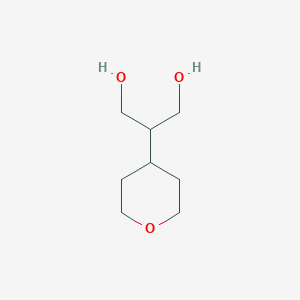

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)